Carfilzomib-d8

Overview

Description

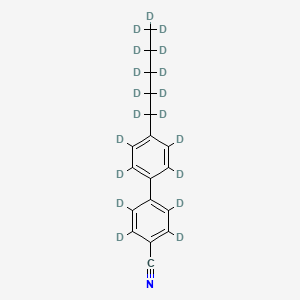

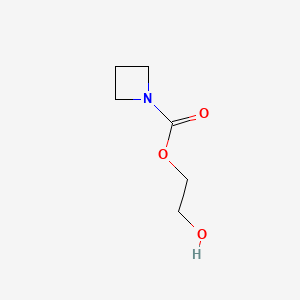

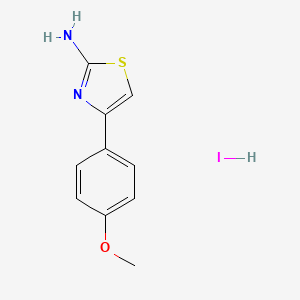

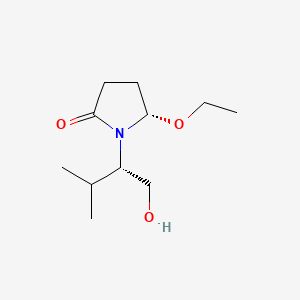

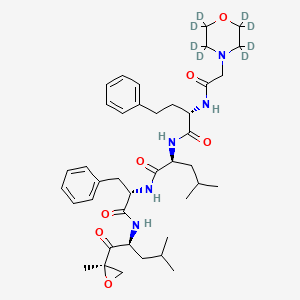

Carfilzomib-d8 is a deuterium-labeled version of Carfilzomib . Carfilzomib is a proteasome inhibitor used in the treatment of multiple myeloma .

Synthesis Analysis

Carfilzomib is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin . It is subjected to forced degradation under neutral, acid, base, oxidative, thermal, and photolytic stress conditions as per ICH guidelines .Molecular Structure Analysis

The molecular formula of Carfilzomib-d8 is C40H49D8N5O7 . It has an average mass of 727.959 Da and a monoisotopic mass of 727.476013 Da .Chemical Reactions Analysis

Carfilzomib is a proteasome inhibitor that binds irreversibly to the N-terminal threonine-containing active sites of the 20S proteasome . It is used in a formulation (Kyprolis) which includes other chemical substances such as Sulfobutylether beta-cyclodextrin, Citric acid, and Sodium Hydroxide for pH adjustments .Physical And Chemical Properties Analysis

Carfilzomib-d8 has a density of 1.2±0.1 g/cm3, a boiling point of 975.6±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . It has a molar refractivity of 197.5±0.3 cm3, and a molar volume of 619.6±3.0 cm3 .Scientific Research Applications

Treatment of Multiple Myeloma

Carfilzomib is a promising proteasome inhibitor for the treatment of relapsed and refractory multiple myeloma . It controls the levels of key regulatory proteins such as cyclins and caspases in both normal and tumor cells . Compared to normal cells, cancer cells are more dependent on the ubiquitin proteasome pathway (UPP) due to the accumulation of proteins in response to uncontrolled gene transcription .

Overcoming Toxicities and Resistance

Carfilzomib is a second-generation proteasome inhibitor that binds irreversibly with proteasome to overcome the major toxicities and resistance associated with bortezomib .

Investigation of Cardiotoxicity

Carfilzomib has been used in studies investigating its induced cardiotoxicity in mice . The upregulation of protein phosphatase (PP)-2A activity by carfilzomib and the subsequent inhibition of AMPKα (AMP-activated protein kinase α subunit) mediated autophagy is closely associated with the carfilzomib induced cardiac toxicity .

Study of Molecular and Functional Alterations

Carfilzomib has been used in research to study its molecular and functional alterations of human induced pluripotent stem cell-derived cardiomyocytes . It has been found that carfilzomib treatment reduces mitochondrial membrane potential, ATP production, and mitochondrial oxidative respiration and increases mitochondrial oxidative stress .

Investigation of Contractility Effects

Carfilzomib treatment has been found to affect the contractility of human induced pluripotent stem cell-derived cardiomyocytes in 3-dimensional microtissues .

Study of Liposarcoma

Carfilzomib has been used in studies to reduce the viability of liposarcoma (LPS) cells and the tumor burden of LPS xenograft model .

Mechanism of Action

- In both normal and tumor cells, proteasomes regulate key regulatory proteins such as cyclins and caspases, influencing cell survival and progression .

- This binding leads to cell cycle arrest and apoptosis , disrupting protein homeostasis and affecting cellular processes .

- Clearance Mechanisms : The irreversible proteasome inhibition overcomes clearance mechanisms, allowing equivalent proteasome inhibition with both bolus and infusion administration .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Future Directions

There is significant interest in developing novel maintenance strategies to improve upon lenalidomide maintenance . Key unanswered questions in the field include the optimal duration of maintenance therapy, whether one drug is sufficient or whether multi-agent therapy should be used, whether response-adapted approaches can guide maintenance therapy, as well as whether cytogenetic risk or other disease-based characteristics can guide maintenance therapy choices .

properties

IUPAC Name |

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)acetyl]amino]-4-phenylbutanoyl]amino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1/i18D2,19D2,20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMPQMFVWMYDKT-HEMZLDBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)[C@]4(CO4)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H57N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

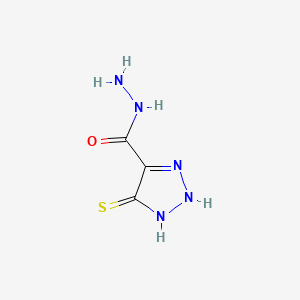

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,6-difluorophenyl)-N-[4-[(4-fluorophenyl)methoxy]pyridin-2-yl]acetamide](/img/structure/B569243.png)

![Ethanone, 1-[2-methyl-3-(1-methylethyl)-2-cyclopropen-1-yl]- (9CI)](/img/no-structure.png)